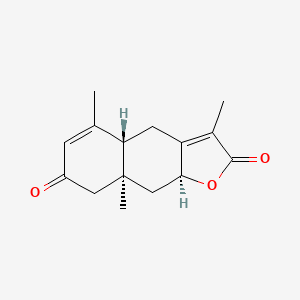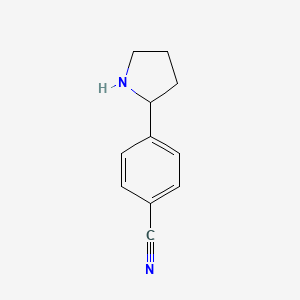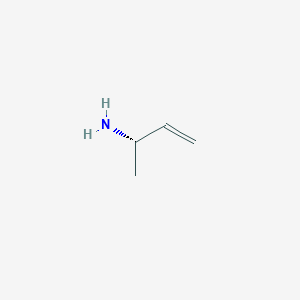
Chlorantholide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Chlorantholide B, such as chlorabietol B, involves complex organic synthesis techniques. For example, the synthesis of the nominal enantiomer of chlorabietol B from (-)-abietic acid through a 13-step process highlights the intricacies involved. Key steps include an oxidative [3+2] cycloaddition to install the dihydrobenzofuran moiety, and an Aldol reaction followed by elimination and reduction to introduce a long chain with three cis double bonds. This synthesis underscores the challenges and the structural revision required for compounds in this class due to discrepancies in NMR spectra between synthetic and natural samples (Li et al., 2020).
Molecular Structure Analysis
The molecular structure of Chlorantholide B can be inferred from related studies on chlorophyll derivatives. The electronic structure of the enolate anion of chlorophyll b, synthesized under deoxygenated conditions, has been characterized by NMR and electronic absorption spectroscopy. This analysis sheds light on the aromatic pathway perturbations caused by the enolate anion formation, maintaining the macrocycle's aromaticity (Hynninen et al., 2005).
Chemical Reactions and Properties
Chlorantholide B and related compounds undergo a variety of chemical reactions. For example, the site-selective chlorination of aliphatic C-H bonds using N-chloroamides demonstrates a method for introducing chloro groups into complex molecules. This approach is essential for synthesizing compounds like chlorolissoclimide, indicating the potential for functionalizing molecules similar to Chlorantholide B (Quinn et al., 2016).
Physical Properties Analysis
The physical properties of Chlorantholide B can be compared to those of similar compounds. For instance, the molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide have been determined via X-ray diffraction and IR spectroscopy. Such studies provide insight into the physical characteristics of chlorinated organic compounds, which may parallel those of Chlorantholide B (Arslan et al., 2007).
Chemical Properties Analysis
The chemical properties of Chlorantholide B, inferred from related compounds, involve interactions with light and oxygen. For example, the synthesis of chlorophyll b via chlorophyllide a oxygenase involves the oxidation of chlorophyll a's methyl group to a formyl group. This reaction is essential for understanding the photochemical and oxygen-related properties of chlorophyll derivatives and, by extension, compounds like Chlorantholide B (Eggink et al., 2004).
Mécanisme D'action
Target of Action
Chlorantholide B is a natural compound isolated from the herbs of Chloranthus elatior
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that allow organisms to function . These pathways involve multiple steps, each catalyzed by a specific enzyme, leading to the transformation of molecules into different substances. Understanding the biochemical pathways affected by Chlorantholide B would provide insights into its mechanism of action and potential therapeutic applications.
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body Currently, there is no available information on the pharmacokinetics of Chlorantholide B
Result of Action
The molecular and cellular effects of Chlorantholide B’s action are currently unknown due to the lack of scientific research on this specific compound
Propriétés
IUPAC Name |
(4aR,8aS,9aS)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3/t12-,13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQUXKMKKKGSSD-KCQAQPDRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@H]3C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorantholide B | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)






![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)